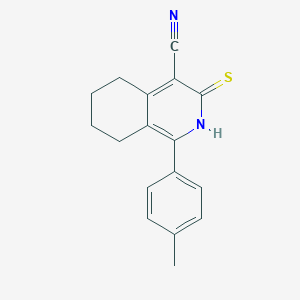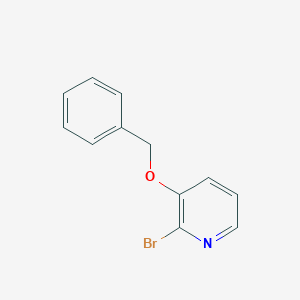![molecular formula C10H14N2O B175454 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin CAS No. 195985-15-0](/img/structure/B175454.png)
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties. The structure of this compound consists of a benzene ring fused with a diazepine ring, with a hydroxymethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with a suitable ketone or aldehyde in the presence of a catalyst to form the diazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to meet regulatory standards. The compound is typically produced in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 8-carboxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of 8-halogenated-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin.
Scientific Research Applications
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction modulates the activity of neurotransmitters and can result in anxiolytic and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Similar in structure but contains a pyridine ring instead of a benzene ring.
Indole derivatives: Share a similar aromatic ring structure and are known for their diverse biological activities
Uniqueness
8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and biological properties. This substitution allows for targeted modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-7-8-1-2-9-6-11-3-4-12-10(9)5-8/h1-2,5,11-13H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYEWMLRICGIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598434 |
Source


|
| Record name | (2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195985-15-0 |
Source


|
| Record name | (2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
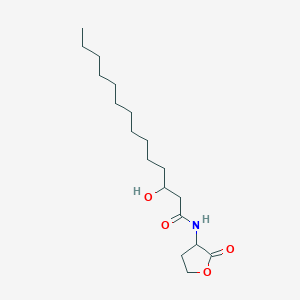
![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)
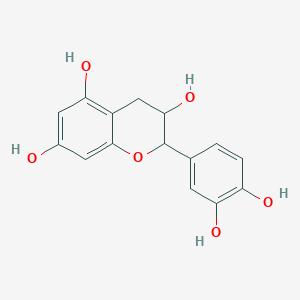
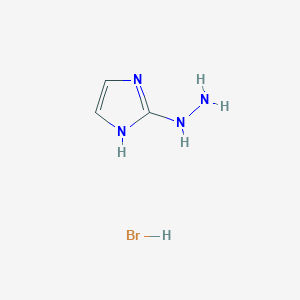
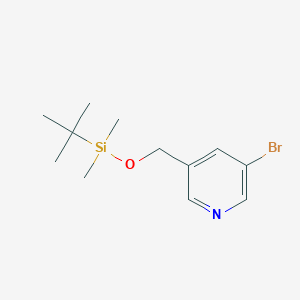
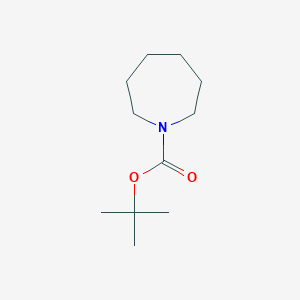

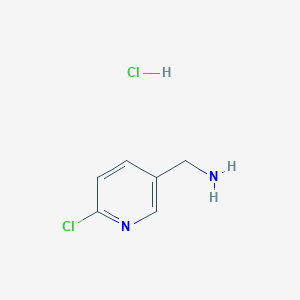
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
